![molecular formula C10H18FNO3 B008847 Carbamic acid, [1-(fluoromethyl)-4-hydroxy-2-butenyl]-, 1,1-dimethylethyl ester, CAS No. 102420-42-8](/img/structure/B8847.png)
Carbamic acid, [1-(fluoromethyl)-4-hydroxy-2-butenyl]-, 1,1-dimethylethyl ester,
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, [1-(fluoromethyl)-4-hydroxy-2-butenyl]-, 1,1-dimethylethyl ester is a chemical compound that has been of interest to many researchers due to its potential applications in scientific research. This compound is also known as TFB-TBOC and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of TFB-TBOC is not well understood. However, it is believed to act as a protecting group by blocking the amino group of peptides or the backbone of PNAs. This protects the peptide or PNA from unwanted reactions during synthesis.
Effets Biochimiques Et Physiologiques
There is limited information on the biochemical and physiological effects of TFB-TBOC. However, it has been shown to be stable under acidic conditions and is a useful protecting group for the N-terminal amino group of peptides and the backbone of PNAs.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using TFB-TBOC as a protecting group is its stability under acidic conditions. This makes it useful for solid-phase peptide synthesis and the synthesis of PNAs. However, one limitation of using TFB-TBOC is that it may not be compatible with certain reagents used in peptide synthesis.
Orientations Futures
There are several future directions for the use of TFB-TBOC in scientific research. One direction is to explore its use as a protecting group for other functional groups in peptides and PNAs. Another direction is to investigate its potential use in the synthesis of other biomolecules, such as oligonucleotides and carbohydrates. Additionally, the mechanism of action of TFB-TBOC could be further explored to better understand its role in protecting peptides and PNAs during synthesis.
Méthodes De Synthèse
TFB-TBOC can be synthesized using various methods, including the reaction of 4-hydroxy-2-butenyl carbamate with pivaloyl chloride and N-methylmorpholine in dichloromethane. This reaction results in the formation of TFB-TBOC as a white solid with a yield of 60-70%.
Applications De Recherche Scientifique
TFB-TBOC has been used in various scientific research applications, including the protection of amino acids during solid-phase peptide synthesis. It has been used as a protecting group for the N-terminal amino group of peptides and has been shown to be stable under acidic conditions. TFB-TBOC has also been used in the synthesis of peptide nucleic acids (PNAs) and has been shown to be a useful protecting group for the PNA backbone.
Propriétés
Numéro CAS |
102420-42-8 |
|---|---|
Nom du produit |
Carbamic acid, [1-(fluoromethyl)-4-hydroxy-2-butenyl]-, 1,1-dimethylethyl ester, |
Formule moléculaire |
C10H18FNO3 |
Poids moléculaire |
219.25 g/mol |
Nom IUPAC |
tert-butyl N-[(E)-1-fluoro-5-hydroxypent-3-en-2-yl]carbamate |
InChI |
InChI=1S/C10H18FNO3/c1-10(2,3)15-9(14)12-8(7-11)5-4-6-13/h4-5,8,13H,6-7H2,1-3H3,(H,12,14)/b5-4+ |
Clé InChI |
BPRDHOHWTRSRFJ-SNAWJCMRSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)NC(CF)/C=C/CO |
SMILES |
CC(C)(C)OC(=O)NC(CF)C=CCO |
SMILES canonique |
CC(C)(C)OC(=O)NC(CF)C=CCO |
Synonymes |
Carbamic acid, [1-(fluoromethyl)-4-hydroxy-2-butenyl]-, 1,1-dimethylethyl ester, |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



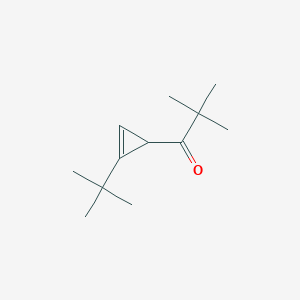

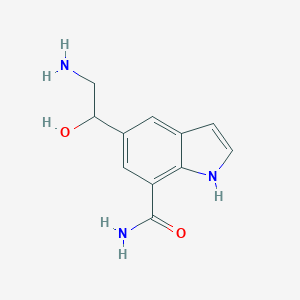
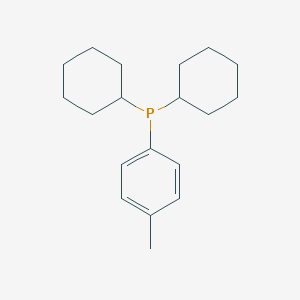



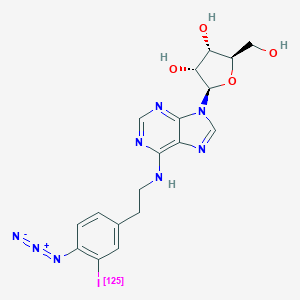
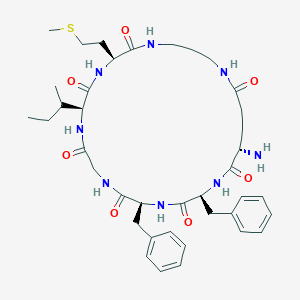
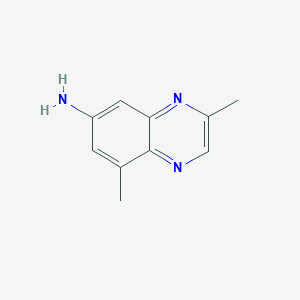
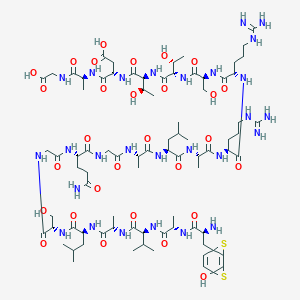
![5,7-Dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid](/img/structure/B8790.png)
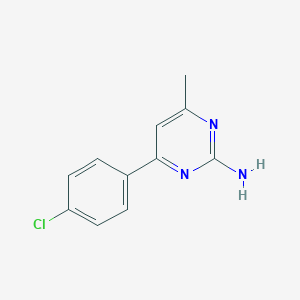
![(3E,5E,11E,13Z)-16-[4-[4-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-2-methoxy-5-methyl-6-[(1E,3E)-penta-1,3-dienyl]oxan-2-yl]-3-hydroxypentan-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one](/img/structure/B8793.png)